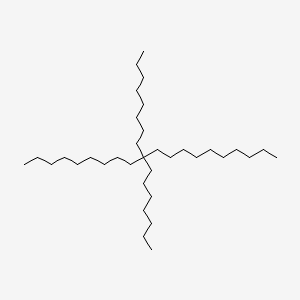
Eicosane, 10-heptyl-10-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Heptyl-10-octylicosane is a saturated hydrocarbon with the molecular formula C35H72. It belongs to the class of alkanes and is characterized by its long carbon chain structure. This compound is also known by its systematic name, 10-n-Heptyl-10-n-octyleicosane .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Heptyl-10-octylicosane typically involves the coupling of heptyl and octyl groups to a central eicosane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This involves the reaction of heptyl and octyl magnesium bromides with eicosane in the presence of a catalyst.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce the heptyl and octyl groups onto the eicosane backbone.
Industrial Production Methods: Industrial production of 10-Heptyl-10-octylicosane may involve large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions: 10-Heptyl-10-octylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although already fully saturated, reduction reactions can be used to remove any functional groups introduced during synthesis.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Removal of functional groups.
Substitution: Halogenated alkanes.
科学研究应用
10-Heptyl-10-octylicosane has various applications in scientific research:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain hydrocarbons.
Biology: Investigated for its role in biological membranes and lipid interactions.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals
作用机制
The mechanism of action of 10-Heptyl-10-octylicosane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows for extensive van der Waals interactions, stabilizing its incorporation into hydrophobic environments .
相似化合物的比较
Eicosane: A shorter-chain alkane with similar hydrophobic properties.
Hexacosane: Another long-chain alkane, differing in the length of the carbon chain.
Octacosane: Similar in structure but with a longer carbon chain.
Uniqueness: 10-Heptyl-10-octylicosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its specific structure allows for unique interactions in both chemical and biological systems .
属性
CAS 编号 |
55470-98-9 |
|---|---|
分子式 |
C35H72 |
分子量 |
492.9 g/mol |
IUPAC 名称 |
10-heptyl-10-octylicosane |
InChI |
InChI=1S/C35H72/c1-5-9-13-17-20-22-26-30-34-35(31-27-23-16-12-8-4,32-28-24-19-15-11-7-3)33-29-25-21-18-14-10-6-2/h5-34H2,1-4H3 |
InChI 键 |
FEIFRHBKEQKLTC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCC)(CCCCCCCC)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















